![molecular formula C6H10BrCl2N3 B3026680 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine dihydrochloride CAS No. 1057338-30-3](/img/structure/B3026680.png)

3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine dihydrochloride

Übersicht

Beschreibung

3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine dihydrochloride is a useful research compound. Its molecular formula is C6H10BrCl2N3 and its molecular weight is 274.97. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

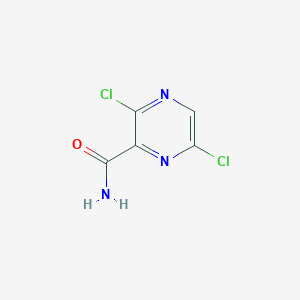

Synthesis and Chemical Properties

- 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine dihydrochloride is used in the synthesis of various imidazo[1,2-a]pyrazine derivatives. For example, it has been involved in the synthesis of 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine, exploring solvent and base effects on cyclization reactions to optimize conditions (Teng Da-wei, 2012).

- The compound has been used in creating derivatives that exhibit various pharmacological activities. For instance, it's involved in the synthesis of compounds with anti-inflammatory properties (E. Abignente et al., 1992).

Industrial Processes

- This compound plays a role in industrial processes, particularly in the Groebke–Blackburn–Bienaymé multicomponent reaction. This process is crucial for the efficient preparation of various 3-aminoimidazo[1,2-a]pyrazines, which are significant in drug development (M. Baenziger et al., 2017).

Pharmacological Research

- In pharmacological research, derivatives of this compound have been synthesized to explore their potential in various medical applications, such as uterine-relaxing, antibronchospastic, and cardiac-stimulating activities (C. Sablayrolles et al., 1984).

- Additionally, these derivatives are researched for their potential antimicrobial activities. Novel N-arylimidazo[1,2-a]pyrazine-2-carboxamide derivatives, synthesized from this compound, have shown promising antimicrobial properties (B. Jyothi & N. Madhavi, 2019).

Novel Compound Synthesis

- It's also pivotal in the synthesis of new heterocycles, which are potential antiproliferative agents. These syntheses involve creating derivatives that exhibit activity against specific cancer cell lines (S. M. Gomha et al., 2015).

- The compound is employed in creating imidazo[1,2-a]pyrazine derivatives with sleep-promoting activities, serving as dual orexin receptor antagonists. This is particularly relevant in the development of new pharmacotherapies for sleep disorders (T. Sifferlen et al., 2013).

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine dihydrochloride is the Gαq protein family , which includes four members: Gαq, Gα11, Gα14, and Gα15/16 . Among these, the isoforms Gαq and Gα11 are the most crucial and ubiquitously expressed .

Mode of Action

This compound interacts with its targets by preferentially silencing Gαq proteins . It allows GDP release but prevents GTP entry, thus trapping Gαq in the nucleotide-free, empty pocket conformation .

Biochemical Pathways

Upon activation, Gαq family members activate their major downstream effector, the enzyme phospholipase C-b (PLCb). This leads to the hydrolysis of membrane-bound phosphatidyl-inositol-4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and myo-inositol 1,4,5-trisphosphate (IP3) . DAG activates protein kinase C, and IP3 initiates the release of calcium ions from the endoplasmic or sarcoplasmic reticulum into the cytosol by opening IP3-sensitive calcium channels .

Pharmacokinetics

It’s known that the compound is a solid at room temperature , which could impact its absorption and distribution.

Result of Action

The modulation of the Gαq protein subfamily by this compound leads to a wide variety of cellular responses . These responses lead to important physiological functions, such as platelet aggregation and insulin-stimulated glucose transport, as well as pathophysiological consequences, such as heart failure and cancer .

Action Environment

The compound is recommended to be stored in a sealed container in a dry environment at room temperature . This suggests that moisture and temperature could potentially influence the compound’s action, efficacy, and stability.

Eigenschaften

IUPAC Name |

3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrN3.2ClH/c7-5-3-9-6-4-8-1-2-10(5)6;;/h3,8H,1-2,4H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZJOUGGNBAYGEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=NC=C2Br)CN1.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10BrCl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10856853 | |

| Record name | 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10856853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1057338-30-3 | |

| Record name | 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10856853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B3026601.png)

![[2-[3,5-Dihydroxy-2-[[2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] acetate](/img/structure/B3026611.png)

![(3-Methylbenzo[d]isoxazol-5-yl)methanamine hydrochloride](/img/structure/B3026612.png)

![5-[4-[[6-(4-methylsulfonylphenyl)pyridin-3-yl]oxymethyl]piperidin-1-yl]-3-propan-2-yl-1,2,4-oxadiazole;hydrochloride](/img/structure/B3026620.png)